(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone
CAS No.: 851865-78-6
VCID: VC6507668
Molecular Formula: C17H14F2N2OS
Molecular Weight: 332.37
* For research use only. Not for human or veterinary use.

Description |
The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a complex organic molecule featuring a thioether linkage, an imidazole ring, and a fluorophenyl group. This compound belongs to the class of thioether derivatives and imidazole-containing compounds, which are significant in medicinal chemistry due to their potential biological activities. SynthesisThe synthesis of this compound typically involves multi-step reactions:
Biological Activities and ApplicationsImidazole-containing compounds are known for their biological activities, including interactions with enzymes and receptors. The unique structure of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone may allow it to bind effectively to active sites, potentially inhibiting enzyme activity or modulating receptor functions. Research FindingsWhile specific research findings on (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone are not available, related compounds have shown promise in medicinal chemistry. For example, fluorinated imidazole derivatives have been explored for their metabolic stability and potential as positive allosteric modulators . Data TablesGiven the lack of specific data on (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone, we can consider related compounds for comparison:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 851865-78-6 | ||||||||
Product Name | (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone | ||||||||
Molecular Formula | C17H14F2N2OS | ||||||||
Molecular Weight | 332.37 | ||||||||
IUPAC Name | (3-fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | ||||||||
Standard InChI | InChI=1S/C17H14F2N2OS/c18-14-6-4-12(5-7-14)11-23-17-20-8-9-21(17)16(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2 | ||||||||
Standard InChIKey | ATDBDZKGUBQCNB-UHFFFAOYSA-N | ||||||||
SMILES | C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 5054111 | ||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume